molecular formula C9H14O6 B090710 2,2-Bis(acetoxymethyl)propionic acid CAS No. 17872-58-1

2,2-Bis(acetoxymethyl)propionic acid

Cat. No. B090710
CAS RN: 17872-58-1
M. Wt: 218.2 g/mol
InChI Key: OQZAEPCZSVMOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04762777

Procedure details

268 g (2 moles) of 2,2-bis-hydroxymethyl propionic acid are refluxed for 10 hours in 800 ml of glacial acetic acid and 416 ml (4.4 moles) of acetic acid anhydride. The reaction solution is freed from the solvent in vacuo. The oily residue is stirred with 1500 ml of petroleum ether, the carboxylic acid ester is crystallizing out. It is filtered off under suction and washed with petroleum ether. Yield 420 g (96% of the theoretical); Mp. 85° C.
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
416 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
1500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH3:7])[C:4]([OH:6])=[O:5].[C:10](OC(=O)C)(=[O:12])[CH3:11].[C:17](O)(=[O:19])[CH3:18]>>[C:10]([O:1][CH2:2][C:3]([CH2:8][O:9][C:17](=[O:19])[CH3:18])([CH3:7])[C:4]([OH:6])=[O:5])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
268 g
Type
reactant
Smiles
OCC(C(=O)O)(C)CO
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
416 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
petroleum ether
Quantity
1500 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the carboxylic acid ester is crystallizing out
FILTRATION
Type
FILTRATION
Details
It is filtered off under suction
WASH
Type
WASH
Details
washed with petroleum ether

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCC(C(=O)O)(C)COC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.